Adh-6 (tfa)
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Overview
Description
ADH-6 (TFA) is a tripyridylamide compound known for its ability to disrupt the self-assembly of the aggregation-nucleating subdomain of mutant p53 DNA-binding domain. This compound targets and dissociates mutant p53 aggregates in human cancer cells, restoring the transcriptional activity of p53, leading to cell cycle arrest and apoptosis .
Preparation Methods
The synthesis of ADH-6 (TFA) involves the preparation of tripyridylamide derivatives. The synthetic route typically includes the following steps:
Formation of the tripyridylamide core: This involves the reaction of pyridine derivatives with appropriate amines under controlled conditions.
Functionalization: The core structure is further functionalized to introduce specific substituents that enhance its biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
ADH-6 (TFA) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: ADH-6 (TFA) can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ADH-6 (TFA) has several scientific research applications:
Cancer Research: It is used to study the mechanisms of mutant p53 aggregation and its role in cancer progression. .
Drug Development: The compound’s ability to target mutant p53 makes it a potential candidate for developing anti-cancer therapies.
Biological Studies: ADH-6 (TFA) is used in various biological studies to understand the molecular mechanisms of p53-related pathways and their implications in cell cycle regulation and apoptosis.
Mechanism of Action
ADH-6 (TFA) exerts its effects by targeting the aggregation-nucleating subdomain of mutant p53 DNA-binding domain. It disrupts the self-assembly of mutant p53 aggregates, thereby restoring the transcriptional activity of p53. This leads to cell cycle arrest and apoptosis in cancer cells bearing mutant p53 . The molecular targets involved include the mutant p53 protein and its associated pathways.
Comparison with Similar Compounds
ADH-6 (TFA) is unique in its ability to specifically target and dissociate mutant p53 aggregates. Similar compounds include:
PRIMA-1: A compound that restores the wild-type conformation and function of mutant p53.
APR-246: Another compound that reactivates mutant p53 by converting it to its wild-type form.
COTI-2: A compound that targets mutant p53 and restores its normal function.
Compared to these compounds, ADH-6 (TFA) is distinct in its mechanism of disrupting the self-assembly of mutant p53 aggregates, making it a valuable tool for studying p53-related pathways .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C31H37F3N8O11 |
---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H36N8O9.C2HF3O2/c1-3-4-15-46-28-23(37(41)42)12-11-19(35-28)25(39)32-20-8-7-18(34-26(20)44-16-5-13-30)24(38)33-21-9-10-22(29(40)43-2)36-27(21)45-17-6-14-31;3-2(4,5)1(6)7/h7-12H,3-6,13-17,30-31H2,1-2H3,(H,32,39)(H,33,38);(H,6,7) |
InChI Key |
GFIRNLARNWCPHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=N1)C(=O)NC2=C(N=C(C=C2)C(=O)NC3=C(N=C(C=C3)C(=O)OC)OCCCN)OCCCN)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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